molecular formula C14H13BrO B107916 1-(4-Bromophenyl)-1-phenylethanol CAS No. 15832-69-6

1-(4-Bromophenyl)-1-phenylethanol

Cat. No. B107916
CAS RN: 15832-69-6
M. Wt: 277.16 g/mol
InChI Key: MSJPHIFIUXSDAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . It can also involve computational methods to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and mechanisms. It can also involve studying the kinetics and thermodynamics of the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Molecular Electronics

Aryl bromides like 4-bromophenyl tert-butyl sulfide have been identified as useful building blocks for creating molecular wires, serving as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, integral components in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Green Chemistry

A solvent-free Wittig reaction demonstrated the synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene, promoting the concepts of mechanochemistry and green chemistry. This process also serves as an educational tool to introduce students to sustainable practices in chemical synthesis (Leung & Angel, 2004).

Asymmetric Reduction of Ketones

4-Hydroxyprolinol containing acrylic polymer beads have been used in the asymmetric reduction of 1-arylethanones, such as 1-(4-bromophenyl)ethanone. This research demonstrates the intricacies involved in enantioselective synthesis, a crucial component in the creation of chirally pure pharmaceuticals (Thvedt et al., 2011).

Kinetic Resolution of Secondary Alcohols

Innovative nanohybrid materials have been developed for the kinetic resolution of secondary alcohols, crucial for the synthesis of enantiomerically pure drugs. This research highlights the potential of nanotechnology in enhancing biocatalytic processes (Galvão et al., 2018).

Synthesis of Benzofuran Derivatives

The synthesis and characterization of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate showcase the structural complexities and intermolecular interactions, shedding light on the detailed chemistry of benzofuran derivatives (Choi et al., 2009).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological targets .

Safety and Hazards

This involves the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(4-bromophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPHIFIUXSDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-1-phenylethanol

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-bromophenyl)phenyl methanone (0.750 g, 2.87 mmol) in anhydrous THF (25.00 mL) was added solution of methylmagnesium bromide in THF (3.00 M, 1.91 mL) via a syringe at −78° C. The resulting mixture was stirred for 2 hours at −78° C. The reaction was quenched with 10 mL of a saturated aqueous NH4Cl solution at −78° C. and allowed to warm to rt. The product was extracted with EtOAc (2×) and brine (2×). The aqueous layer was back-extracted with DCM several times. The organic layers were combined, dried, filtered and concentrated in vacuo to give the product which was used for next step without any further purification. 1H NMR (400 MHz, CDCl3): δ 1.90 (3H, s) 7.19-7.33 (5H, m) 7.33-7.43 (4H, m).
Quantity
0.75 g
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25 mL
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1.91 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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